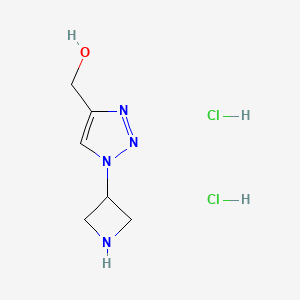

(1-(Azetidin-3-yl)-1H-1,2,3-triazol-4-yl)methanol dihydrochloride

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

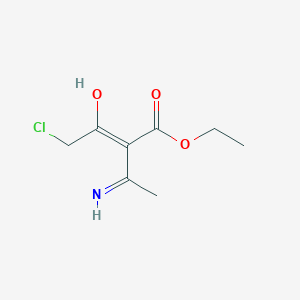

The compound contains an azetidine ring, which is a four-membered cyclic amine, and a 1,2,3-triazole ring, which is a five-membered ring containing two nitrogen atoms and three carbon atoms. The presence of these functional groups could potentially impart certain chemical properties to the compound, such as reactivity towards acids and bases, and the ability to participate in various chemical reactions .

Molecular Structure Analysis

The molecular structure of the compound would be determined by the arrangement of the azetidine and 1,2,3-triazole rings, as well as the placement of the methanol group. These factors would influence the compound’s stereochemistry and potentially its reactivity .Physical And Chemical Properties Analysis

The physical and chemical properties of the compound would be influenced by factors such as its molecular structure, the functional groups present, and its stereochemistry. These could include properties such as solubility, melting point, boiling point, and reactivity .Applications De Recherche Scientifique

Catalytic Applications

Huisgen 1,3-Dipolar Cycloadditions : The tris(1-benzyl-1H-1,2,3-triazol-4-yl)methanol ligand forms a stable complex with CuCl, which is a highly active catalyst for Huisgen 1,3-dipolar cycloadditions. This catalyst is efficient under water or neat conditions, requiring low catalyst loadings and short reaction times at room temperature, and is compatible with free amino groups (Ozcubukcu et al., 2009).

C3-Symmetric Tris(Triazolyl)Methanol Ligands : Tris(1,2,3-triazol-4-yl)methanols and derivatives (TTM ligands) are valuable in transition metal-mediated reactions. They are constructed through regioselective, one-pot triple [3+2] cycloaddition of azides and alkynes. These ligands have applications in synthesis and catalysis, both in homogeneous systems and when heterogenized on supports like polystyrene and magnetic nanoparticles (Etayo et al., 2016).

Synthesis and Transformation

Synthesis of Aziridine-Triazole Hybrid Derivatives : Novel aziridine-1,2,3-triazole hybrid derivatives have been synthesized for anticancer activity evaluation. These compounds exhibit significant potential in cancer treatment, highlighting the diverse applications of 1,2,3-triazoles in medicinal chemistry (Dong et al., 2017).

Transformation to Functionalized Piperazines and 1,4-Diazepanes : Chiral piperazine and 1,4-diazepane annulated β-lactams, derived from azetidin-2-ones, have been transformed into novel compounds with potential pharmacological applications. This research demonstrates the versatility of azetidin-3-yl triazoles in synthesizing complex organic structures (Dekeukeleire et al., 2012).

Corrosion Inhibition

- Inhibition of Mild Steel Corrosion : Derivatives of 1,2,3-triazoles, such as BTM and PTM, have been investigated for their role as corrosion inhibitors for mild steel in acidic environments. Their effectiveness is attributed to the triazole ring's ability to interact with the steel surface, preventing corrosion (Ma et al., 2017).

Antimicrobial and Anticonvulsant Activities

Antibacterial and Antifungal Activities : Certain derivatives of 1,2,3-triazoles have been shown to exhibit moderate antibacterial and antifungal activities, highlighting their potential in developing new antimicrobial agents (Rajasekaran et al., 2006).

Anticonvulsant Activity : Some 1,2,3-triazole derivatives have demonstrated excellent anticonvulsant properties, indicating their potential in developing new treatments for seizure disorders (Rajasekaran et al., 2006).

Mécanisme D'action

Safety and Hazards

Orientations Futures

Propriétés

IUPAC Name |

[1-(azetidin-3-yl)triazol-4-yl]methanol;dihydrochloride |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H10N4O.2ClH/c11-4-5-3-10(9-8-5)6-1-7-2-6;;/h3,6-7,11H,1-2,4H2;2*1H |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QMLXUKQPSUWIKX-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(CN1)N2C=C(N=N2)CO.Cl.Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H12Cl2N4O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

227.09 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(1-(Azetidin-3-yl)-1H-1,2,3-triazol-4-yl)methanol dihydrochloride | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![6-[(7-chloro-4-oxopyrido[1,2-a]pyrimidin-2-yl)methylsulfanyl]-N-(furan-2-ylmethyl)benzimidazolo[1,2-c]quinazoline-3-carboxamide](/img/structure/B2366760.png)

![Methylethyl 2-(4-benzo[d]furan-2-yl-2-oxochromen-6-yloxy)acetate](/img/structure/B2366761.png)

![N-[(4,6-dimethoxypyrimidin-5-yl)methyl]-2-methoxypyridin-3-amine](/img/structure/B2366762.png)

![N-(5-oxo-2,3,4,5-tetrahydrobenzo[f][1,4]oxazepin-7-yl)cyclohexanesulfonamide](/img/structure/B2366774.png)

![2-[[3-(3,5-dimethylphenyl)-4-oxo-6,7-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl]-N-[(4-fluorophenyl)methyl]acetamide](/img/structure/B2366775.png)

![2-Chloro-1-[4-(methylsulfonylmethyl)piperidin-1-yl]propan-1-one](/img/structure/B2366777.png)

![N1-((3-((2,3-dihydrobenzo[b][1,4]dioxin-6-yl)sulfonyl)-1,3-oxazinan-2-yl)methyl)-N2-isopentyloxalamide](/img/structure/B2366778.png)